Methyl 4-amino-3-(2-methoxyphenyl)-3-methylbutanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-3-(2-methoxyphenyl)-3-methylbutanoate hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. It is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, and a methylbutanoate moiety. This compound is often studied for its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-(2-methoxyphenyl)-3-methylbutanoate hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxybenzaldehyde, undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Esterification: The amine is then reacted with methyl 4-chloro-3-methylbutanoate under basic conditions to form the desired ester product.
Hydrochloride Formation: Finally, the ester product is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with substituted aromatic rings.
Scientific Research Applications
Methyl 4-amino-3-(2-methoxyphenyl)-3-methylbutanoate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers investigate its biological activities, such as its effects on enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(2-methoxyphenyl)-3-methylbutanoate hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and methoxy groups can influence its binding affinity and specificity. The compound may also participate in various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Methyl 4-amino-3-(2-chlorophenyl)-3-methylbutanoate hydrochloride: Similar structure but with a chloro group instead of a methoxy group.
Methyl 4-amino-3-(2-hydroxyphenyl)-3-methylbutanoate hydrochloride: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: Methyl 4-amino-3-(2-methoxyphenyl)-3-methylbutanoate hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.
Properties
Molecular Formula |
C13H20ClNO3 |
---|---|
Molecular Weight |
273.75 g/mol |
IUPAC Name |
methyl 4-amino-3-(2-methoxyphenyl)-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-13(9-14,8-12(15)17-3)10-6-4-5-7-11(10)16-2;/h4-7H,8-9,14H2,1-3H3;1H |
InChI Key |
FBIQEJGWKORZFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)(CN)C1=CC=CC=C1OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.